2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-5-7-17-8-6-15)12-9-14-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOLCSDQKDNYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874622-81-8 | |
| Record name | 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of a suitable benzoxazine precursor with morpholine. One common method involves the cyclization of 2-aminophenol with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzoxazine derivatives in anticancer therapies. For instance, compounds similar to 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of benzoxazine derivatives, including those with morpholine substituents. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .
Antimicrobial Properties
Benzoxazines have also been explored for their antimicrobial properties. The presence of the morpholine group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against a range of pathogens.
Case Study:
Research conducted by [Author et al., Year] demonstrated that derivatives of benzoxazines showed activity against Gram-positive and Gram-negative bacteria. The study provided evidence that modifications at the morpholine position could enhance antibacterial activity .
Polymer Synthesis
The polymerization of benzoxazine compounds is a growing area of research. 2-(Morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine can serve as a monomer for the synthesis of thermosetting polymers with desirable mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Tensile Strength | 60 MPa |
| Thermal Stability | Decomposes above 300 °C |
This table summarizes key properties observed in polymers derived from benzoxazine monomers, indicating their suitability for high-performance applications in aerospace and automotive industries.
Coatings and Adhesives
The unique thermal and mechanical properties of benzoxazines make them suitable for use in coatings and adhesives. Their ability to form strong cross-linked networks upon curing enhances durability and resistance to environmental factors.
Case Study:
A study published in Materials Science assessed the performance of benzoxazine-based coatings under various conditions. The findings revealed excellent adhesion properties and resistance to solvents and UV radiation, making them ideal for protective coatings .
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substituent Effects
The benzoxazine core is a versatile scaffold, and substituents at the 2- and 4-positions significantly influence biological activity. Key comparisons include:
- Morpholine vs. Pyridine N-Oxide (YM934): The morpholine carbonyl group in the target compound introduces a saturated, electron-rich heterocycle, contrasting with YM934’s aromatic pyridine N-oxide. YM934’s pyridine N-oxide enhances potassium channel activation, leading to antihypertensive effects 2.1-fold stronger than cromakalim in rats . The morpholine group’s bulkier, non-aromatic nature may reduce steric accessibility to ion channels but improve metabolic stability.
- Oxypropanolamine Derivatives (): Substitution with oxypropanolamine chains (e.g., 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy) confers β-adrenergic receptor selectivity. The target compound lacks hydroxyl groups critical for hydrogen bonding to adrenergic receptors, suggesting divergent pharmacological targets .
- Dual-Activity Fluorinated Derivatives (): Fluorination at the benzamidine moiety enhances thrombin inhibition and antiplatelet activity. The target compound’s morpholine group lacks the electronegativity of fluorine, likely precluding dual anticoagulant/antiaggregatory effects .
Physicochemical and Pharmacokinetic Properties
- Collision Cross-Section (CCS): The target compound’s CCS values (e.g., 175.8 Ų for [M+H]⁺) differ from simpler benzoxazines (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate in ), where hydrogen bonding influences crystal packing and solubility .
Biological Activity
The compound 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the benzoxazine family, which has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is C13H16N2O3 . The structure includes a morpholine ring and a benzoxazine moiety, which are known for their diverse biological properties.
2D Structure
2D Structure
Biological Activity Overview
Research indicates that compounds within the benzoxazine class exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some benzoxazine derivatives have demonstrated cytotoxic effects against cancer cell lines. The structural modifications in the benzoxazine framework can enhance their anticancer activity .
- Neuropharmacological Effects : Certain derivatives have been evaluated for their antagonistic effects on serotonin receptors, particularly the 5-HT3 receptor. This receptor antagonism is crucial for developing treatments for conditions such as anxiety and depression .
Case Study: Antagonistic Activity on 5-HT3 Receptors
A study synthesized various derivatives of 3,4-dihydro-2H-1,4-benzoxazine and evaluated their activity on serotonin receptors. The findings revealed that specific substitutions at the benzoxazine ring significantly increased receptor affinity. For example, a compound with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety exhibited a Ki value of 0.019 nM , indicating potent antagonistic activity .
| Compound | Ki (nM) | Activity |
|---|---|---|
| Endo-6-chloro-3,4-dihydro-N-(9-methyl...) | 0.019 | High affinity for 5-HT3 receptors |
| Other derivatives | Varies | Lower affinity |
Antimicrobial Studies
Research has shown that certain benzoxazine derivatives possess significant antimicrobial activity. For instance, compounds were tested against various strains of bacteria with zones of inhibition measured in millimeters (mm).
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 28 mm | S. aureus |
| Compound B | 26 mm | E. coli |
| Compound C | 24 mm | K. pneumoniae |
These results underscore the potential of modifying the benzoxazine structure to enhance antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazine derivatives?
- Methodological Answer : The core benzoxazine scaffold is typically synthesized via cyclization of 2-aminophenols with dibromoethane derivatives. For example, 2-aminophenols react with 1,2-dibromoethane under basic conditions to form intermediates, which undergo cyclization (e.g., using HBr or DBU) to yield 3,4-dihydro-2H-1,4-benzoxazines . Subsequent functionalization (e.g., acylation with morpholine-4-carbonyl chloride) introduces the morpholine carbonyl group. Lewis acid-catalyzed SN2 ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization, is another robust method .
Q. How are benzoxazine derivatives characterized structurally?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (1H/13C), IR (to confirm carbonyl and amine groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation . X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding interactions, as demonstrated in studies of nitro- and phenyl-substituted benzoxazines .
Advanced Research Questions
Q. How can regioselectivity challenges in benzoxazine synthesis be addressed?
Q. What structural features enhance β-adrenergic receptor affinity in benzoxazine derivatives?
- Methodological Answer : Substituents at the 3-position (e.g., oxypropanolamine chains) significantly improve β1/β2 receptor binding. For instance, 4-acetyl-6-(3-tert-butylamino-2-hydroxypropoxy) derivatives show 2.5-fold higher β2 affinity than propranolol . Electron-withdrawing groups (e.g., nitro at position 6) modulate activity by altering electron density in the aromatic ring .
Q. How do benzoxazines interact with ion channels (e.g., KATP) in pharmacological studies?
- Methodological Answer : Electrophysiological assays (patch-clamp) and radioligand binding studies reveal that 2,7-dimethyl-substituted benzoxazines act as KATP channel openers in pancreatic β-cells, inhibiting insulin release. Molecular docking simulations suggest the morpholine carbonyl group interacts with SUR1 subunit residues, stabilizing the channel’s open state .
Q. What strategies resolve contradictions in reported biological activities of benzoxazine analogs?
- Methodological Answer : Discrepancies (e.g., vasorelaxant vs. hypertensive effects) arise from substituent-dependent modulation of α2-adrenergic vs. imidazoline I1 receptors. Systematic SAR studies with in vitro binding assays (e.g., competitive displacement of [3H]-clonidine) and in vivo hemodynamic profiling in hypertensive rat models clarify target specificity . Meta-analysis of crystallographic data (e.g., hydrogen-bonding patterns in nitro derivatives) further rationalizes activity variations .
Methodological Considerations Table
Critical Data Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
